![molecular formula C12H11NO2 B5820684 N-(4-methylphenyl)-2-furamide CAS No. 1982-62-3](/img/structure/B5820684.png)
N-(4-methylphenyl)-2-furamide
Overview
Description
N-(4-methylphenyl)-2-furamide, also known as 4-MeO-2-FA, is a synthetic compound belonging to the family of phenethylamines. It has been used as a research chemical due to its potential as a stimulant and entactogen. The compound has gained attention in the scientific community due to its unique properties and potential applications in research.
Scientific Research Applications
Antibacterial Activity
Furan derivatives, including “N-(4-methylphenyl)furan-2-carboxamide”, have been recognized for their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents . The furan nucleus is an essential synthetic technique in the search for new drugs .
Antimicrobial Properties
The furan moiety is physiologically active and has the potential to modify protein-based molecules . This makes furan-based compounds, including “N-(4-methylphenyl)furan-2-carboxamide”, potential candidates for new antimicrobial compounds .
Anti-Ulcer Activity
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, including anti-ulcer activity . This suggests that “N-(4-methylphenyl)furan-2-carboxamide” may also have potential applications in the treatment of ulcers .
Anti-Inflammatory and Analgesic Properties
Furan derivatives have been found to have anti-inflammatory and analgesic properties . This suggests that “N-(4-methylphenyl)furan-2-carboxamide” could potentially be used in the treatment of conditions involving inflammation and pain .
Anticancer Activity
A synthesized resveratrol analogue, (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide, has been found to exert a potent suppressive effect on colorectal cancer cells . This suggests that “N-(4-methylphenyl)furan-2-carboxamide” may also have potential anticancer applications .
Antidepressant and Anti-Anxiety Properties
Furan derivatives have been found to have antidepressant and anti-anxiety properties . This suggests that “N-(4-methylphenyl)furan-2-carboxamide” could potentially be used in the treatment of mental health conditions such as depression and anxiety .
Mechanism of Action
Target of Action
N-(4-methylphenyl)furan-2-carboxamide, also known as N-(4-methylphenyl)-2-furamide, is a furan derivative . Furan derivatives have been recognized for their remarkable therapeutic efficacy and have inspired the creation of numerous innovative antibacterial agents . .
Mode of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological and pharmacological properties .
Result of Action
Furan derivatives are known for their broad spectrum of biological and pharmacological properties, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .
properties
IUPAC Name |
N-(4-methylphenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-4-6-10(7-5-9)13-12(14)11-3-2-8-15-11/h2-8H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJTZRHZTQZSNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354857 | |
Record name | N-(4-methylphenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1982-62-3 | |
Record name | N-(4-methylphenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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